molecular formula C14H8N4O2 B3037970 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 685106-66-5

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B3037970
CAS No.: 685106-66-5
M. Wt: 264.24 g/mol
InChI Key: NGHIZHSQOBVMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 685106-66-5) is a chemical compound with the molecular formula C14H8N4O2 and a molecular weight of 264.24 g/mol . This trisubstituted pyrazolo[1,5-a]pyrimidine core structure is recognized as a privileged scaffold in medicinal chemistry for the development of novel anticancer therapeutics. Its primary research value lies in its role as a key precursor and lead compound for inhibiting critical enzymatic targets. Notably, derivatives of this chemical class have been identified as potent inhibitors of Cyclin-dependent kinase 7 (CDK7), an enzyme that is a promising therapeutic target for transcriptionally-driven cancers such as triple-negative breast cancer and pancreatic carcinoma . Furthermore, the pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure has been explored as a new class of inhibitors for histone lysine demethylase 4D (KDM4D), an enzyme involved in epigenetic regulation . This makes it a valuable tool for probing epigenetics in disease models. The compound is intended for research and development purposes only, specifically for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this high-purity compound to explore structure-activity relationships (SAR) and develop novel small-molecule inhibitors for oncology and epigenetics research.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2/c15-6-10-7-17-18-11(3-4-16-14(10)18)9-1-2-12-13(5-9)20-8-19-12/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHIZHSQOBVMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172754
Record name 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685106-66-5
Record name 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685106-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by various catalysts and conditions, such as microwave irradiation, which enhances the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for scalability, ensuring high yield and purity, and employing cost-effective reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and progression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine show potent inhibition against cancer cell proliferation. The introduction of the benzodioxole moiety enhances the compound's affinity for kinase targets, thus improving its efficacy as an anticancer agent .

Neuropharmacology

The compound has also been explored for its neuroprotective properties. Pyrazolo[1,5-a]pyrimidines are known to modulate neurotransmitter systems, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests that 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile may have therapeutic potential in conditions like Alzheimer's disease .

Anti-inflammatory Properties

Another significant application of this compound is its potential anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit inflammatory pathways.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies indicate that compounds structurally related to 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine can reduce the production of pro-inflammatory cytokines in macrophages. This positions the compound as a candidate for developing new anti-inflammatory drugs .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-cancer agent targeting specific kinases
NeuropharmacologyNeuroprotective effects against oxidative stress
Anti-inflammatoryInhibition of inflammatory cytokines production

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substitution at Position 7

  • 7-(1,3-Benzodioxol-5-yl) : This group, as seen in the target compound and related kinase inhibitors (e.g., compound 23 in ), may enhance binding to kinase domains due to its planar aromatic system and electron-rich oxygen atoms .
  • 7-(2-Chlorophenylamino): Found in the PET tracer 7-(2-chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]5), this substituent facilitates tumor-specific accumulation, achieving 2.18±1.02 %ID/g at 5 minutes post-injection in murine models. The chlorophenyl group improves lipophilicity, aiding blood-brain barrier penetration .
  • 7-(Hexahydro-1,3-dioxo-1H-isoindol-2(3H)-ylamino): This bulky substituent in antimicrobial derivatives enhances antifungal activity against Aspergillus niger and Candida albicans by disrupting fungal membrane synthesis .

Substitution at Position 5

  • 5-((2-[18F]fluoroethoxy)methyl) : In [18F]5, this radiolabeled group enables positron emission tomography (PET) imaging, with a radiochemical yield of 25% and >98% purity. The fluorine-18 isotope provides optimal half-life (110 min) for clinical imaging .
  • 5-Methyl: Simplifies synthesis (e.g., via acetyl acetone condensation) and is common in hypnotic agents (e.g., derivatives of Zaleplon). Methyl groups at C-5 reduce metabolic degradation but show lower tumor uptake compared to fluorinated analogs .
  • 5-(Chloromethyl) : In 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, this group increases electrophilicity, enhancing reactivity in anti-tumor drug synthesis. However, it may also elevate toxicity .

Substitution at Position 3

  • 3-Cyano: A conserved feature in most derivatives, the cyano group improves stability and binding to biological targets (e.g., purine-mimetic kinase inhibitors) .

Diagnostic Imaging

Compound Tumor Uptake (%ID/g at 5 min) Clearance Rate Key Feature Reference
[18F]5 (7-(2-chlorophenylamino)) 2.18±1.02 Moderate High tumor-to-background ratio
[18F]FDG 1.27±0.54 Rapid Glucose metabolism imaging
L-[18F]FET 2.08±0.49 Slow Amino acid transport imaging

Antimicrobial Activity

Compound Antibacterial (Gram+) Antifungal (C. albicans) Key Substituent Reference
7-(2,5-Dioxopyrrolidin-1-ylamino)-5-methyl derivative +++ + Polar dioxopyrrolidinyl group
7-(Hexahydro-1,3-dioxo-1H-isoindol-2-ylamino) derivative + +++ Bulky isoindole group
7-(1,3-Benzodioxol-5-yl) derivative Not reported Not reported Benzodioxole (kinase focus)

The benzodioxol derivative’s lack of antimicrobial data suggests substituent-driven specialization in therapeutic areas.

Kinase Inhibition

Compound Target Kinase IC₅₀ (nM) Key Feature Reference
3-(1,3-Benzodioxol-5-yl)-N-(pyridylmethyl) RET/KDR <10 Dual RET/KDR selectivity
5-Chloro-7-(isopropylamino) derivative CDK2 15 Cyclin-dependent kinase

The benzodioxol group’s planar structure likely facilitates kinase active-site binding, a trait exploited in RET/KDR inhibitors .

Biological Activity

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound notable for its potential biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core, which is fused with a benzodioxole moiety, enhancing its interaction with various biological targets. Its molecular formula is C14H8N4O2C_{14}H_{8}N_{4}O_{2}, and it has a molar mass of 264.24 g/mol .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulate receptor activity by acting as an agonist or antagonist. The precise mechanisms depend on the biological context and the pathways involved .

Biological Activities

1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit various kinases associated with cancer progression, including BRAF(V600E) and EGFR. In particular, studies have demonstrated that derivatives similar to 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can induce apoptosis in cancer cell lines .

2. Anti-inflammatory and Antimicrobial Properties
Beyond anticancer effects, pyrazolo derivatives are recognized for their anti-inflammatory and antimicrobial activities. Some studies have reported that these compounds can inhibit inflammatory pathways and exhibit antibacterial effects against various pathogens .

3. Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against human adenosine receptors (A1R and A2AR) and phosphodiesterase 10A (PDE10A). In a study involving synthesized carbonitriles similar to this compound, several derivatives showed promising Ki values against these targets, indicating potential therapeutic applications in treating conditions related to these receptors .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialActivity against various pathogens
Enzyme InhibitionA1R, A2AR, PDE10A

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazolo derivatives demonstrated significant cytotoxicity. The combination of these compounds with doxorubicin resulted in enhanced anticancer effects, particularly in the MDA-MB-231 cell line characterized by a poor prognosis .

Case Study 2: Enzyme Inhibition
Another research focused on the synthesis of multi-target ligands that included compounds like 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The study highlighted the compound's ability to selectively inhibit PDE10A with IC50 values below 10 μM, showcasing its potential in treating neurodegenerative diseases where PDE10A is implicated .

Q & A

Q. What are the established synthetic strategies for 7-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?

Methodological Answer: The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones, enaminones, or their equivalents. For example:

  • Nucleophilic substitution in DMF at 100°C with [18F]KF/Kryptofix 2.2.2 yields radiolabeled derivatives (e.g., PET tracers) .
  • Cyclization reactions in pyridine under reflux (5–6 hours) with enaminones or arylazo precursors produce substituted derivatives (62–70% yields) .
  • One-pot multicomponent reactions using aldehydes, cyanoacetates, and amines in solvent-free conditions (e.g., tetramethylguanidine catalysis) enable rapid assembly of complex analogs .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Methodological Answer: Key techniques include:

  • Spectroscopy : IR (C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm, cyano carbon at ~115 ppm), and MS (molecular ion peaks matching calculated values) .
  • X-ray crystallography : Confirms planarity of the heterocyclic core (r.m.s. deviation ≤0.011 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonding) .
  • Elemental analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What pharmacological targets are associated with pyrazolo[1,5-a]pyrimidine-3-carbonitriles?

Methodological Answer: These compounds exhibit:

  • Antitumor activity : Inhibition of kinases (e.g., c-Src) via competitive binding to ATP pockets. For example, 7-(2-amino-2-methylpropylamino)-5-methyl derivatives show IC₅₀ < 100 nM .
  • Antimicrobial effects : Activity against Bacillus subtilis and Candida albicans via MurC enzyme disruption (MIC ≤ 25 µg/mL) .
  • PET imaging : Radiolabeled analogs (e.g., [18F]5) target tumors with rapid uptake (tumor-to-blood ratio = 2.18 at 5 minutes post-injection) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of halogenated derivatives?

Methodological Answer: Key factors include:

  • Reagent selection : Phosphorus oxychloride (POCl₃) efficiently chlorinates hydroxyl groups (e.g., 7-hydroxy to 7-chloro substitution) .
  • Solvent effects : Polar aprotic solvents (DMF, pyridine) enhance nucleophilic substitution kinetics .
  • Temperature control : Reflux (100–120°C) minimizes side reactions during cyclocondensation .
    Example: 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile was synthesized in 67% yield using POCl₃ and ethyl acetate recrystallization .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, 3-cyano groups enhance kinase inhibition, while C-7 aryl groups improve tumor uptake .
  • Assay standardization : Discrepancies in antimicrobial MICs may arise from broth variations (e.g., Czapek Dox vs. Müller-Hinton) .
  • Metabolic stability : Radiolabeled analogs ([18F]5) show prolonged tumor retention in vivo but rapid clearance in vitro, highlighting the need for biodistribution studies .

Q. What methodologies are used to evaluate in vivo pharmacokinetics of radiolabeled derivatives?

Methodological Answer:

  • Biodistribution studies : Tumor-bearing mice are injected with [18F]5, and organ radioactivity is measured at intervals (5–60 minutes). Data normalized to %ID/g:

    Time (min)Tumor Uptake (%ID/g)Blood Clearance (%ID/g)
    52.18 ± 1.020.45 ± 0.12
    601.94 ± 0.780.21 ± 0.08
  • PET/CT imaging : Quantifies tracer accumulation in tumors vs. background (e.g., brain) .

Q. How does crystallographic data inform drug design for pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Planarity analysis : Coplanar heterocyclic cores (e.g., r.m.s. deviation = 0.011 Å) facilitate π-stacking with kinase ATP-binding sites .
  • Hydrogen-bond networks : Weak C–H⋯N interactions (2.8–3.2 Å) stabilize crystal packing, aiding solubility predictions .
  • Substituent positioning : Chlorine atoms at C-7 or C-5 improve lipophilicity (logP = 2.1–2.5) and blood-brain barrier penetration .

Q. What strategies enhance selectivity for kinase inhibitors in this scaffold?

Methodological Answer:

  • Substituent tuning : 3-Cyano groups increase affinity for c-Src over CDK2 (selectivity ratio >10-fold) .
  • Aminoalkyl side chains : N,N-Dimethylethylamine moieties improve CNS penetration (brain-to-plasma ratio = 0.8) .
  • Fluorine labeling : 18F derivatives enable real-time PET imaging of target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.